4,6-Dihydroxypyrimidine
Overview
Description
4,6-Dihydroxypyrimidine is a significant chemical compound that serves as a precursor in various fields, including pharmaceuticals and explosives. Its relevance spans across different applications due to its unique molecular structure and chemical properties.
Synthesis Analysis
The synthesis of 4,6-Dihydroxypyrimidine can be achieved through several methods. One prevalent approach is the condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. This process has been optimized to develop an economical method for producing high-quality 4,6-Dihydroxypyrimidine without compromising its properties (Patil, Jadhav, Radhakrishnan, & Soman, 2008). Another synthesis route involves the use of diethyl malonate and formamide with ethanol sodium as a catalyst, reaching a yield of 78.2% under optimal conditions (Qiao Jin-xia, 2012).
Molecular Structure Analysis
Chemical Reactions and Properties
4,6-Dihydroxypyrimidine exhibits a range of chemical reactions and properties, including its ability to undergo various transformations under specific conditions. For example, its oxo-hydroxy tautomers can be converted into the dihydroxy form, Dewar isomer, and open-ring ketene when isolated in low-temperature matrices and exposed to UV radiation (Rostkowska et al., 2020).
Physical Properties Analysis
The physical properties of 4,6-Dihydroxypyrimidine, including its stability and solubility, are influenced by its molecular structure. Its derivatives, such as 2-substituted 5,6(4)-dihydroxypyrimidines, are high-melting crystalline solids demonstrating considerable stability (Chang & Chiang, 1956).
Chemical Properties Analysis
The chemical properties of 4,6-Dihydroxypyrimidine are characterized by its reactivity and potential for various chemical modifications. This compound and its derivatives have been explored for their potential as antimicrobial agents, indicating their broader application beyond their primary use (Yazdanbakhsh et al., 2012).
Scientific Research Applications
Hepatitis C Virus NS5B Polymerase Inhibition : It's used as a base for developing inhibitors of the Hepatitis C virus NS5B polymerase, particularly 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid which shows significantly improved activity (Stansfield et al., 2004).
Antibacterial Activity : Derivatives like 6-(p-hydroxyphenylazo)-2,4-dihydroxypyrimidine effectively inhibit DNA synthesis in bacteria like Streptococcus fecalis, without significant effects on other bacterial synthesis processes (Brown & Handschumacher, 1966).
Urease Inhibition : 4,6-dihydroxypyrimidine diones show potential as urease inhibitors, providing leads for treating diseases caused by ureolytic bacteria (Muhammad et al., 2017).
Pharmaceutical and Explosive Industries : It's used in synthesizing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in these industries. An economic process for its production has been developed without compromising product quality (Patil et al., 2008).
HIV Integrase Inhibition : Compounds like 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides derived from it have been found to be potent, selective HIV integrase inhibitors with good pharmacokinetic profiles (Summa et al., 2006).
Photochemical Transformations : Studies on UV excitation of 4,6-dihydroxypyrimidine and its derivatives have led to findings about its conversion to various isomers and open-ring ketene forms (Rostkowska et al., 2020).
Antimicrobial Dyes : New azo disperse dyes synthesized from 4,6-dihydroxypyrimidine demonstrate promising antimicrobial activity, making them relevant for both scientific and industrial applications (Yazdanbakhsh et al., 2012).
Acid Nitration : Nitration of 2,6-dihydroxypyrimidines yields 5,5-dinitro derivatives, important for further chemical processes (Astrat’ev et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGYCAXVIUXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025434 | |
Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |
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Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 4,6-Dihydroxypyrimidine | |
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Solubility |
>16.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Dihydroxypyrimidine | |
CAS RN |
1193-24-4 | |
Record name | 4,6-Dihydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Hydroxy-4-pyrimidinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-DIHYDROXYPYRIMIDINE | |
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Record name | 4(3H)-Pyrimidinone, 6-hydroxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.430 | |
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Record name | 6-HYDROXY-4-PYRIMIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L93V0S662 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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